(2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-(oxan-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-(oxan-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrrolidine ring, and an oxan-4-ylmethylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as fluoropyridines, which are known for their interesting and unusual physical, chemical, and biological properties . The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity starting materials and advanced purification methods, such as chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-(oxan-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly involving the fluorophenyl group, can be carried out using reagents like pentafluorophenyl esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and substitution reagents like pentafluorophenyl esters. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can result in the formation of various fluorinated derivatives.
Scientific Research Applications
(2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-(oxan-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biological processes and as a probe for investigating enzyme mechanisms.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-(oxan-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, flavin-dependent halogenases achieve regioselectivity through electrophilic aromatic substitution, which may be relevant to the compound’s activity . The compound’s effects are mediated by its ability to form specific interactions with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar applications in the production of dyes and herbicides.
Difluoromethylated Compounds: These compounds, such as those described in recent advances in difluoromethylation processes, share similar fluorinated structures and are used in pharmaceutical research.
Uniqueness
(2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-(oxan-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
(2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-(oxan-4-ylmethylcarbamoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O4/c1-22-16(19(24)25)10-14(17(22)13-4-2-3-5-15(13)20)18(23)21-11-12-6-8-26-9-7-12/h2-5,12,14,16-17H,6-11H2,1H3,(H,21,23)(H,24,25)/t14-,16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFTWWDCVZZAKF-XIRDDKMYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1C2=CC=CC=C2F)C(=O)NCC3CCOCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@@H]([C@@H]1C2=CC=CC=C2F)C(=O)NCC3CCOCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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